Computed Lipophilicity Shift: XLogP3-AA Comparison Against N-Benzyl-Only and Methoxymethyl-Only Pyrrolidine-3-carboxylate Analogs
The target compound occupies a distinctive lipophilicity window relative to its two most direct structural analogs. Methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate has a computed XLogP3-AA of 1.4, which is intermediate between the N-benzyl-only analog methyl 1-benzylpyrrolidine-3-carboxylate (CAS 17012-21-4; XLogP3-AA = 1.7) and the methoxymethyl-only analog methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate (CAS 942189-77-7; XLogP3-AA = −0.5) . The 0.3 log unit reduction versus the N-benzyl-only analog reflects the polarizing effect of the methoxymethyl ether oxygen, while the 1.9 log unit increase versus the methoxymethyl-only analog is driven by the N-benzyl lipophilic moiety. This intermediate LogP value is relevant for applications where balanced aqueous solubility and membrane permeability are simultaneously required. All values were computed using the XLogP3 3.0 algorithm within PubChem .
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | Comparator A (N-benzyl-only, CAS 17012-21-4): XLogP3-AA = 1.7; Comparator B (methoxymethyl-only, CAS 942189-77-7): XLogP3-AA = −0.5 |
| Quantified Difference | Δ = −0.3 vs. Comparator A; Δ = +1.9 vs. Comparator B |
| Conditions | Computed physicochemical property; XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
A lipophilicity difference of 0.3–1.9 log units can translate into significant differences in passive membrane permeability, plasma protein binding, and metabolic clearance profiles during lead optimization, making the target compound the appropriate choice when an intermediate LogP scaffold is required.
- [1] PubChem Compound Summary for CID 59511352, Methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate. Computed Properties: XLogP3-AA. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/59511352 (accessed 2026-05-06). View Source
- [2] PubChem Compound Summary for CID 4610751 (methyl 1-benzylpyrrolidine-3-carboxylate; XLogP3-AA = 1.7) and CID 59511362 (methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate; XLogP3-AA = −0.5). National Center for Biotechnology Information. Accessed 2026-05-06. View Source
